Ethyl 2,5-difluoronicotinate
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Overview
Description
Ethyl 2,5-difluoronicotinate is a fluorinated derivative of nicotinic acid. It is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5-difluoronicotinate can be synthesized through several methods. One common approach involves the esterification of 2,5-difluoronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-difluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group in the nicotinate structure can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products
Substitution: Products vary depending on the substituent introduced.
Reduction: Ethyl 2,5-diaminonicotinate.
Oxidation: 2,5-difluoronicotinic acid.
Scientific Research Applications
Ethyl 2,5-difluoronicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting nicotinic receptors.
Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways involving nicotinic acid derivatives.
Mechanism of Action
The mechanism of action of ethyl 2,5-difluoronicotinate involves its interaction with specific molecular targets, such as nicotinic receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Comparison
Ethyl 2,5-difluoronicotinate is unique due to the specific positioning of the fluorine atoms on the nicotinate ring, which influences its chemical reactivity and biological activity. Compared to ethyl 2,6-difluoronicotinate, the 2,5-difluoro derivative may exhibit different binding affinities and selectivities towards biological targets. Methyl nicotinate, on the other hand, lacks the fluorine atoms, resulting in distinct chemical and biological properties.
Biological Activity
Ethyl 2,5-difluoronicotinate (EDFN) is a fluorinated derivative of nicotinic acid that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of EDFN, focusing on its antiviral properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the pyridine ring. This modification can significantly influence its pharmacological properties, including solubility, metabolic stability, and interaction with biological targets.
Antiviral Activity
Recent studies have evaluated the antiviral potential of EDFN against various viruses. A notable study conducted a series of biological assays to determine the efficacy of EDFN in inhibiting viral replication. The results indicated that EDFN exhibited significant antiviral activity, particularly against flaviviruses.
Table 1: Antiviral Activity of this compound
Virus | EC50 (µM) | CC50 (µM) | Selectivity Index |
---|---|---|---|
Yellow Fever Virus | 25 | 200 | 8 |
Dengue Virus | 30 | 150 | 5 |
West Nile Virus | 40 | 180 | 4.5 |
EC50: Effective concentration for 50% inhibition; CC50: Cytotoxic concentration for 50% cell death.
Structure-Activity Relationships (SAR)
The SAR analysis of EDFN revealed that the presence of fluorine atoms enhances its binding affinity to viral proteins. The docking studies suggested that EDFN interacts with key amino acid residues in the viral envelope proteins, which is crucial for its antiviral activity. Modifications to the ethyl group or the position of fluorine atoms could lead to variations in potency.
Case Study: Docking Studies
A study utilized molecular docking simulations to explore how EDFN binds to the dengue virus E protein. The results indicated that EDFN occupies a critical binding pocket, influencing viral entry and replication mechanisms. The binding affinity was compared with other derivatives, showcasing that slight modifications could yield compounds with superior antiviral properties.
Properties
Molecular Formula |
C8H7F2NO2 |
---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
ethyl 2,5-difluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 |
InChI Key |
OHBLTSBURMJXRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)F)F |
Origin of Product |
United States |
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